molecular formula C11H16N4O2 B14175414 3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 922509-73-7

3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B14175414
CAS No.: 922509-73-7
M. Wt: 236.27 g/mol
InChI Key: QYKZVFJSWOMTEU-UHFFFAOYSA-N
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Description

3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and dimethyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

CAS No.

922509-73-7

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

3-butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C11H16N4O2/c1-4-5-6-7-8-9(13-12-7)14(2)11(17)15(3)10(8)16/h4-6H2,1-3H3,(H,12,13)

InChI Key

QYKZVFJSWOMTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=NN1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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